molecular formula C6H6N4O2 B1347215 methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate CAS No. 64074-25-5

methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No. B1347215
CAS RN: 64074-25-5
M. Wt: 166.14 g/mol
InChI Key: JRAQCDVKAYYHHD-UHFFFAOYSA-N
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Description

The compound “methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate” is an organic compound containing a triazole ring, a cyanomethyl group, and a methyl ester group . The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. The cyanomethyl group (N≡CCH2–) is a type of nitrile group . The methyl ester group (-COOCH3) is a common functional group in organic chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the triazole ring, the introduction of the cyanomethyl group, and the formation of the methyl ester .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These could include its polarity, solubility, reactivity, and stability .

Scientific Research Applications

Synthesis and Characterization

Methyl 1H-1,2,4-triazole-3-carboxylate, a compound closely related to the specified chemical, has been synthesized through a series of reactions starting from 1H-1,2,4-triazole. The process involved hydroxymethylation with formaldehyde, followed by oxidation and esterification, yielding a product with a purity of 98% (Xue Feng, 2005). This synthesis route underscores the compound's potential as a versatile building block in organic synthesis, providing a foundation for further chemical transformations and applications.

Catalysis and Chemical Transformations

The compound has shown potential as a ligand in catalysis, particularly in the synthesis of gold(I) complexes. These complexes have been applied in allene synthesis and alkyne hydration, demonstrating excellent catalytic efficiency with low catalyst loadings (Wenkang Hu et al., 2019). This application highlights the compound's role in facilitating efficient and selective chemical reactions, an essential aspect of synthetic chemistry and material science.

Material Science and Supramolecular Chemistry

In material science and supramolecular chemistry, derivatives of the specified chemical have been studied for their crystal and molecular structures. The structures of these derivatives reveal significant insights into their supramolecular interactions, which could inform the design of new materials with specific properties (N. Boechat et al., 2010). Understanding these interactions is crucial for the development of advanced materials for various applications, including electronics, photonics, and drug delivery systems.

Biological Applications

The synthesis and biological evaluation of triazole derivatives, which are structurally related to the specified chemical, have been explored for their antimicrobial properties. New 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown significant antimicrobial activity (Zafer Asim Kaplancikli et al., 2008). This research area is particularly relevant for discovering new antimicrobial agents that could contribute to addressing the global challenge of antibiotic resistance.

properties

IUPAC Name

methyl 1-(cyanomethyl)-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-12-6(11)5-8-4-10(9-5)3-2-7/h4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAQCDVKAYYHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30319379
Record name Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate

CAS RN

64074-25-5
Record name NSC344520
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344520
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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